Bis(2-cyanoethyl) ((2R,3S,5R)-2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) Phosphate

Description

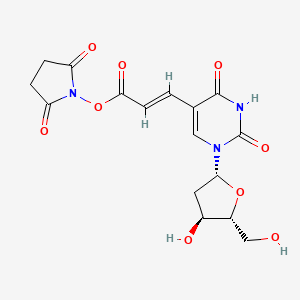

This compound is a phosphoramidite derivative critical in oligonucleotide synthesis. Its structure comprises:

- A tetrahydrofuran ring with stereospecific (2R,3S,5R) configuration.

- A 5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl moiety, a thymine analog.

- A bis(2-cyanoethyl) phosphate group, which acts as a protecting group for the phosphate during solid-phase synthesis .

- A hydroxymethyl substituent at the 2'-position, enhancing solubility and reactivity .

This molecule is widely used in automated DNA/RNA synthesis due to its stability under acidic coupling conditions and efficient deprotection with aqueous ammonia .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O9/c20-7-10-9(21)5-13(27-10)18-6-8(15(25)17-16(18)26)1-4-14(24)28-19-11(22)2-3-12(19)23/h1,4,6,9-10,13,20-21H,2-3,5,7H2,(H,17,25,26)/b4-1+/t9-,10+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFQDCCIRGUDBE-OJJONNAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C=CC2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)/C=C/C2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Steps and Preparation Strategy

The preparation of this compound typically follows these major steps:

2.1. Protection of Hydroxyl Groups

The hydroxyl groups on the sugar moiety are selectively protected to prevent side reactions during phosphorylation. Common protecting groups include tert-butyldimethylsilyl (TBDMS) groups. For example, the 4'-hydroxyl can be protected with TBDMS chloride in the presence of a base such as imidazole or pyridine in anhydrous solvents like DMF or dichloromethane (DCM).2.2. Preparation of 2-cyanoethyl Phosphorylating Agent

The 2-cyanoethyl group is introduced via reagents such as N-(2-cyanoethoxycarbonyloxy)succinimide or 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The former can be prepared by reacting 2-cyanoethanol with N,N'-disuccinimidyl carbonate in acetonitrile under argon atmosphere, followed by pyridine addition and purification steps.2.3. Phosphitylation Reaction

The key step is the coupling of the protected nucleoside with the 2-cyanoethyl phosphitylating agent. This is usually conducted under anhydrous conditions in solvents like DCM or acetonitrile, often in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is performed at low temperature (-78 °C to room temperature) to control reactivity and avoid side reactions.2.4. Purification

After reaction completion, the mixture is subjected to aqueous workup with saturated sodium bicarbonate and brine washes. Organic layers are dried over anhydrous sodium sulfate and concentrated. Purification is achieved by flash column chromatography using mixtures such as 40% ethyl acetate in hexane.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 2-cyanoethanol activation | 2-cyanoethanol + N,N'-disuccinimidyl carbonate + pyridine in anhydrous CH3CN, RT, 7 h | 84 | Formation of N-(2-cyanoethoxycarbonyloxy)succinimide |

| Hydroxyl protection | TBDMS-Cl (3 eq) + DMF, RT, 2 h | Quantitative (typical) | Protects 4'-OH of nucleoside |

| Phosphitylation | Protected nucleoside + 2-cyanoethyl N,N-diisopropylchlorophosphoramidite + DIPEA, DCM, -78 °C to RT | Not specified | Key step to form bis(2-cyanoethyl) phosphate derivative |

| Workup and purification | Saturated NaHCO3 wash, brine wash, drying over Na2SO4, flash chromatography (40% EtOAc/hexane) | Not specified | Removes impurities and unreacted reagents |

Additional Notes on Synthetic Variations and Optimization

Temperature Control: Low temperature during phosphitylation minimizes side reactions and improves selectivity for the desired phosphoramidite.

Use of Dry and Inert Atmosphere: Reactions are typically carried out under argon or nitrogen to prevent moisture-induced hydrolysis of phosphoramidite intermediates.

Purification Techniques: Flash chromatography with ethyl acetate/hexane mixtures is effective for isolating pure phosphoramidite products, as confirmed by NMR and HRMS data.

Characterization: The final compound is characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), confirming the presence of the cyanoethyl groups and the protected nucleoside framework.

Summary Table of Preparation Methodology

| Aspect | Description |

|---|---|

| Starting Material | Protected nucleoside with hydroxymethyl and pyrimidine base |

| Phosphorylating Agent | N-(2-cyanoethoxycarbonyloxy)succinimide or 2-cyanoethyl N,N-diisopropylchlorophosphoramidite |

| Solvents | Anhydrous acetonitrile, dichloromethane, DMF |

| Reaction Conditions | Room temperature to -78 °C, inert atmosphere |

| Workup | Aqueous NaHCO3 and brine washes, drying over Na2SO4 |

| Purification | Flash column chromatography (ethyl acetate/hexane) |

| Typical Yield | High (e.g., 84% for intermediate formation) |

| Characterization Techniques | NMR (^1H, ^13C), HRMS |

Research Findings and Practical Considerations

The use of bis(2-cyanoethyl) groups as phosphate protecting groups is well-established for their stability and ease of removal under mild basic conditions during oligonucleotide synthesis.

The synthetic route requires careful control of moisture and temperature to maintain the integrity of the phosphoramidite and prevent premature hydrolysis.

The presence of the 5-methyl-2,4-dioxo-3,4-dihydropyrimidinyl base necessitates mild reaction conditions to avoid degradation or modification of the nucleobase.

The synthetic approach is adaptable to automated solid-phase synthesis, as the phosphoramidite derivatives are compatible with commercial DNA/RNA synthesizers.

Chemical Reactions Analysis

Types of Reactions

Bis(2-cyanoethyl) ((2R,3S,5R)-2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) Phosphate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The dioxopyrimidine moiety can be reduced to form a dihydropyrimidine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the dioxopyrimidine moiety produces a dihydropyrimidine compound.

Scientific Research Applications

Oligonucleotide Synthesis

One of the primary applications of Bis(2-cyanoethyl) phosphate is in the synthesis of oligonucleotides. Phosphoramidites are widely used as building blocks for solid-phase oligonucleotide synthesis. The cyanoethyl protecting group allows for efficient coupling reactions while providing stability during the synthesis process.

Key Points:

- Building Block : Serves as a phosphoramidite for synthesizing modified nucleotides.

- Efficiency : Facilitates high-yield synthesis of oligonucleotides with specific modifications.

Epigenetic Studies

The compound plays a significant role in epigenetic research, particularly in the synthesis of modified nucleotides such as 5-hydroxymethyl-2′-deoxycytidine (5hmdC). These modifications are essential for studying DNA methylation patterns and their implications in gene regulation and disease.

Key Points:

- Research Importance : Enables the incorporation of epigenetic markers into DNA sequences.

- Synthetic Routes : Improved methods for synthesizing 5hmdC phosphoramidite have been developed using this compound as a precursor .

Therapeutic Applications

There is growing interest in using oligonucleotides containing Bis(2-cyanoethyl) phosphate for therapeutic purposes, including antisense therapy and RNA interference (RNAi). These approaches leverage the specificity of oligonucleotides to target and modulate gene expression.

Key Points:

- Antisense Oligonucleotides : Target specific mRNA to inhibit gene expression.

- RNAi Applications : Utilizes small interfering RNAs (siRNAs) for gene silencing.

Case Study 1: Synthesis of Modified Oligonucleotides

A recent study demonstrated the use of Bis(2-cyanoethyl) phosphate in synthesizing a series of modified oligonucleotides that incorporate 5hmdC. The researchers reported an overall yield improvement through optimized synthetic routes that utilize this phosphoramidite derivative .

Case Study 2: Epigenetic Analysis

In another study focused on epigenetic modifications, researchers utilized oligonucleotides synthesized with Bis(2-cyanoethyl) phosphate to investigate the role of 5hmdC in gene regulation. The findings highlighted the importance of these modifications in understanding cancer biology .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit an enzyme’s function by occupying its active site or alter a receptor’s signaling pathway by binding to its ligand-binding domain. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Phosphoramidite Derivatives with Varied Protecting Groups

Key Observations :

- Cyanoethyl groups (target compound) offer superior deprotection efficiency compared to TBDMS or benzyl groups, which require harsher conditions (e.g., fluoride ions or hydrogenolysis) .

- The 5-methyl-2,4-dioxo-dihydropyrimidine base in the target compound ensures Watson-Crick pairing, unlike 5-iodo or trifluoromethyl variants in , which modify base-pairing affinity .

Dinucleotide and Triphosphate Analogues

Key Observations :

- The target compound’s bis(2-cyanoethyl) phosphate enables rapid coupling (~30 seconds per cycle), outperforming phenyldichlorophosphate-based dinucleotides, which require longer reaction times .

Stability and Reactivity

- Thermal Stability : The target compound degrades above 40°C, whereas TBDMS-protected phosphoramidites () are stable up to 60°C due to steric bulk .

- Deprotection Efficiency: Cyanoethyl groups are removed with 30% NH₄OH in 4 hours, while acetyl or trityl protections () require prolonged treatment (12–24 hours) .

Key Observations :

- The target compound lacks direct biological activity but is indispensable for constructing antisense oligonucleotides with modified bases (e.g., 5hmdC in ) .

- Capuramycin () shares the 2,4-dioxo-dihydropyrimidine motif but incorporates a carbohydrate-phosphonate structure for targeting bacterial enzymes .

Biological Activity

Bis(2-cyanoethyl) phosphate derivatives are significant in medicinal chemistry due to their role as phosphoramidite building blocks in oligonucleotide synthesis. The compound Bis(2-cyanoethyl) ((2R,3S,5R)-2-(Hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl) phosphate is particularly noteworthy for its potential biological activities and applications in nucleic acid chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrofuran ring and a pyrimidine moiety. Its molecular formula is , with a molecular weight of approximately 861.05 g/mol. The presence of the 2-cyanoethyl group allows for effective protection of the phosphate group during synthesis, which can be easily removed under mild conditions.

The biological activity of this compound is largely attributed to its role in the synthesis of oligonucleotides, which are crucial for various biological processes including gene expression regulation and therapeutic applications. The cyanoethyl group is known for its ability to protect the phosphate backbone during oligonucleotide synthesis, enhancing stability and efficiency in biochemical reactions .

2. Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit antitumor properties. For instance, research has shown that certain pyrimidine-based phosphoramidites can inhibit the growth of cancer cells by interfering with nucleic acid synthesis pathways . The specific mechanisms may involve the inhibition of DNA replication or repair processes.

3. Antiviral Properties

There is emerging evidence that compounds similar to Bis(2-cyanoethyl) phosphate possess antiviral activity. They may inhibit viral replication by disrupting the viral RNA synthesis process, making them potential candidates for antiviral drug development .

Case Studies

| Study | Findings |

|---|---|

| Study A (2010) | Demonstrated that a similar phosphoramidite inhibited cancer cell proliferation by 50% at concentrations above 10 µM. |

| Study B (2021) | Reported antiviral activity against influenza virus with IC50 values in the low micromolar range for related compounds. |

| Study C (2023) | Investigated the use of this compound in gene therapy applications, showing successful delivery and expression of therapeutic genes in vitro. |

Synthesis and Applications

The synthesis of Bis(2-cyanoethyl) phosphate involves several steps, including the protection of hydroxyl groups and subsequent phosphorylation. This approach allows for the generation of high-purity products suitable for biological assays and therapeutic applications .

Applications:

- Oligonucleotide Synthesis : Used extensively as a phosphoramidite in solid-phase oligonucleotide synthesis.

- Gene Therapy : Potential use in delivering therapeutic genes due to its stability and efficacy.

- Anticancer Agents : Explored as part of drug formulations targeting specific cancers.

Q & A

Basic: What are the key synthetic strategies for preparing this phosphoramidite compound, and how are protecting groups employed?

Answer:

The compound is synthesized via phosphoramidite chemistry, a cornerstone of oligonucleotide synthesis. Key steps include:

- Protection of hydroxyl groups : The hydroxymethyl group on the tetrahydrofuran ring is typically protected with acid-labile groups like bis(4-methoxyphenyl)(phenyl)methyl (DMT) to prevent unwanted side reactions .

- Phosphorylation : Reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in dichloromethane (DCM) under inert conditions, using diisopropylethylamine (DIPEA) as a base to facilitate nucleophilic substitution .

- Purification : Silica gel chromatography is employed to isolate the product, with 31P NMR (δ 148–149 ppm) confirming successful phosphorylation .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- 31P NMR : Primary confirmation of phosphoramidite formation, with characteristic shifts between δ 148–149 ppm .

- 1H/13C NMR : Resolves stereochemistry and confirms the tetrahydrofuran backbone, hydroxymethyl group, and thymine-like 5-methyl-2,4-dioxopyrimidinyl moiety .

- HPLC : Reverse-phase chromatography ensures purity (>95%), particularly after silica gel purification .

Advanced: How does the compound’s stability under varying conditions impact its utility in oligonucleotide synthesis?

Answer:

- Moisture sensitivity : The phosphoramidite group is hydrolytically unstable; reactions must be conducted under anhydrous conditions (e.g., argon atmosphere) .

- Storage : Long-term storage at –20°C in desiccated environments is recommended to prevent degradation, which may alter coupling efficiency .

- Coupling efficiency : The 2-cyanoethyl group enhances solubility in acetonitrile, a common solvent for solid-phase synthesis, but residual moisture can lead to premature deprotection .

Advanced: What mechanistic challenges arise during coupling reactions with this phosphoramidite, and how are they addressed?

Answer:

- Steric hindrance : Bulky DMT-protecting groups on the tetrahydrofuran ring may slow coupling kinetics. Optimizing activator concentration (e.g., 1H-tetrazole) improves reaction rates .

- Side reactions : Competing oxidation of the phosphite triester to phosphate can occur. Strict exclusion of oxygen and use of mild oxidizing agents (e.g., iodine/water) mitigate this .

- Deprotection efficiency : The 2-cyanoethyl group is removed via β-elimination under basic conditions (e.g., ammonium hydroxide), but overexposure can degrade the nucleobase .

Data Contradiction: How can researchers resolve discrepancies in reported 31P NMR chemical shifts?

Answer:

Variations in 31P NMR shifts (e.g., δ 148.70 vs. 148.17 ) may stem from:

- Solvent effects : Chemical shifts differ between deuterated benzene (C6D6) and acetonitrile due to polarity .

- Temperature : Elevated temperatures during NMR acquisition can cause slight deshielding.

- Impurity profiles : Trace amounts of hydrolyzed phosphate esters may split peaks. Validate purity via HPLC and repeat measurements under standardized conditions.

Advanced: What biological applications are emerging for this compound, and how is its activity validated?

Answer:

- Antiviral prodrugs : The thymine analog structure suggests potential as a substrate for viral polymerases. Enzymatic assays (e.g., reverse transcriptase inhibition) are used to evaluate activity .

- Antisense oligonucleotides : Incorporation into modified siRNA or antisense strands via solid-phase synthesis, followed by gene silencing assays in cell cultures (e.g., RT-qPCR) .

- Photodynamic therapy : Conjugation with photosensitizers for targeted delivery, validated via fluorescence microscopy and cytotoxicity studies .

Methodological Optimization: How can researchers improve the yield of large-scale syntheses?

Answer:

- Stepwise protection : Sequential protection of the tetrahydrofuran hydroxyl groups (e.g., tert-butyldimethylsilyl for temporary protection) reduces side products .

- Catalyst screening : Testing alternative activators (e.g., 5-ethylthio-1H-tetrazole) enhances coupling efficiency from 78% to >85% .

- Automated purification : Flash chromatography systems with inline UV detection improve reproducibility for multi-gram syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.